molecular formula C24H23ClN2O3S B11361085 N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11361085
M. Wt: 455.0 g/mol
InChI Key: RRAQFDPGXHLULN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound is characterized by the presence of a chlorinated phenyl group, an isopropyl-substituted dibenzo-thiazine ring, and an acetamide functional group

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo-thiazine structure, followed by the introduction of the isopropyl group and the chlorinated phenyl group. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target molecules. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with other similar compounds, such as:

    N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the dioxido group, resulting in different chemical reactivity and biological activity.

    N-(5-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)propionamide:

Properties

Molecular Formula

C24H23ClN2O3S

Molecular Weight

455.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C24H23ClN2O3S/c1-15(2)17-9-11-22-20(12-17)19-6-4-5-7-23(19)31(29,30)27(22)14-24(28)26-21-13-18(25)10-8-16(21)3/h4-13,15H,14H2,1-3H3,(H,26,28)

InChI Key

RRAQFDPGXHLULN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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